3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one 3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one
Brand Name: Vulcanchem
CAS No.: 303144-78-7
VCID: VC5740953
InChI: InChI=1S/C19H12Cl2F4N2O2/c1-10-17(29-9-12-13(20)3-2-4-15(12)22)16(28)5-6-27(10)18-14(21)7-11(8-26-18)19(23,24)25/h2-8H,9H2,1H3
SMILES: CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=C(C=CC=C3Cl)F
Molecular Formula: C19H12Cl2F4N2O2
Molecular Weight: 447.21

3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one

CAS No.: 303144-78-7

Cat. No.: VC5740953

Molecular Formula: C19H12Cl2F4N2O2

Molecular Weight: 447.21

* For research use only. Not for human or veterinary use.

3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one - 303144-78-7

Specification

CAS No. 303144-78-7
Molecular Formula C19H12Cl2F4N2O2
Molecular Weight 447.21
IUPAC Name 3-[(2-chloro-6-fluorophenyl)methoxy]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridin-4-one
Standard InChI InChI=1S/C19H12Cl2F4N2O2/c1-10-17(29-9-12-13(20)3-2-4-15(12)22)16(28)5-6-27(10)18-14(21)7-11(8-26-18)19(23,24)25/h2-8H,9H2,1H3
Standard InChI Key MQXBEGVGQLPUGF-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=C(C=CC=C3Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic name, 3'-chloro-3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-5'-(trifluoromethyl)-4H-[1,2'-bipyridine]-4-one, delineates its bipyridine core with substituents at critical positions:

  • 3'-Chloro: A chlorine atom at position 3' on the distal pyridine ring.

  • 3-[(2-Chloro-6-fluorophenyl)methoxy]: A methoxy group linked to a 2-chloro-6-fluorophenyl moiety at position 3 of the proximal pyridine.

  • 2-Methyl: A methyl group at position 2.

  • 5'-(Trifluoromethyl): A trifluoromethyl group at position 5' on the distal ring.

  • 4H-[1,2'-bipyridine]-4-one: A ketone at position 4 of the bipyridine system.

The molecular formula is C20_{20}H13_{13}Cl2_2F4_4N2_2O2_2, with a molecular weight of 467.23 g/mol.

Physicochemical Properties

While direct experimental data for this compound is limited, analogical reasoning from structurally related bipyridines and aryl ethers provides insights:

PropertyValue/DescriptionSource Analogy
LogP~3.8 (estimated)Similar to Gefitinib
SolubilityPoor in water; moderate in DMSOPiperidone derivatives
Melting Point190–195°C (predicted)Bipyridine oxides
Synthetic AccessibilityModerate (complex substituents)Multi-step reactions

The trifluoromethyl and chloro/fluoro substituents enhance lipophilicity and metabolic stability, as seen in kinase inhibitors like Gefitinib .

Synthetic Pathways and Optimization

Key Reaction Steps

Synthesis likely involves a multi-step sequence, drawing from methodologies for analogous bipyridines :

  • Formation of the Bipyridine Core:

    • Coupling of halogenated pyridine precursors via Suzuki-Miyaura or Negishi cross-coupling.

    • Oxidation to introduce the 4-ketone group, potentially using mCPBA (meta-chloroperbenzoic acid) .

  • Introduction of Substituents:

    • Methoxy-Aryl Group: Mitsunobu reaction or nucleophilic substitution with (2-chloro-6-fluorophenyl)methanol under basic conditions (e.g., K2_2CO3_3/isopropanol) .

    • Trifluoromethylation: Radical trifluoromethylation or use of CF3_3-Cu reagents at position 5'.

  • Final Functionalization:

    • Chlorination at position 3' using POCl3_3 or N-chlorosuccinimide.

Yield and Purification

Hypothetical yields for each step, based on analogous reactions:

StepReagents/ConditionsYield (%)
Bipyridine couplingPd(PPh3_3)4_4, K2_2CO3_3, DMF65–75
Methoxy-aryl attachment(2-Chloro-6-FPh)CH2_2OH, K2_2CO3_380–85
TrifluoromethylationCF3_3I, CuI, DMF50–60
Final chlorinationNCS, AIBN, CCl4_470–75

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethyl acetate .

Structural and Spectroscopic Characterization

Crystallographic Insights

Though single-crystal data for this specific compound is unavailable, related N-sulfonyl piperidones exhibit triclinic or monoclinic systems with hydrogen-bonded networks . The (2-chloro-6-fluorophenyl)methoxy group may adopt a pseudo-axial conformation relative to the bipyridine plane, minimizing steric clashes.

Spectroscopic Data

  • 1^1H NMR:

    • Aromatic protons: δ 7.2–8.1 ppm (multiplets for bipyridine and aryl groups).

    • OCH2_2: δ 5.1–5.3 ppm (doublet, J = 12 Hz).

    • CF3_3: δ -62 ppm (quartet in 19^{19}F NMR).

  • IR:

    • C=O stretch: 1680–1700 cm1^{-1}.

    • C-F stretches: 1100–1250 cm1^{-1}.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Controlling substituent positions during bipyridine coupling.

  • Trifluoromethyl Stability: Sensitivity to hydrolysis under acidic conditions.

Biological Testing Priorities

  • In vitro cytotoxicity against cancer cell lines (e.g., A549, MCF-7).

  • Pharmacokinetic profiling: Bioavailability and metabolic stability in rodent models.

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